molecular formula C11H14ClNO2 B15317852 ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate

ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate

Cat. No.: B15317852
M. Wt: 227.69 g/mol
InChI Key: CMHQPWVJHDPNEY-JTQLQIEISA-N
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Description

Ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate is an organic compound with a molecular formula of C11H14ClNO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (S)-3-amino-3-(2-chlorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques would be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of nitro or imino derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate can be compared with other similar compounds such as:

    Ethyl 2-amino-3-(2-chlorophenyl)propanoate: Similar structure but with a different position of the amino group.

    Ethyl 3-amino-3-(2-bromophenyl)propanoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 3-amino-3-(2-fluorophenyl)propanoate: Similar structure but with a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific chiral configuration and the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1

InChI Key

CMHQPWVJHDPNEY-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC=C1Cl)N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)N

Origin of Product

United States

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